molecular formula C16H20N2O3 B2363454 Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate CAS No. 1003988-79-1

Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2363454
CAS No.: 1003988-79-1
M. Wt: 288.347
InChI Key: JTTXUMYQYUQSIW-UHFFFAOYSA-N
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Description

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.34 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with a tert-butylphenoxy group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-tert-butylphenol with a suitable pyrazole derivative under specific conditions. One common method involves the use of Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Mechanism of Action

The mechanism of action of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes like cyclooxygenase-2 (COX-2) , which plays a crucial role in inflammation and cancer. By inhibiting COX-2 activity, this compound may reduce inflammation and inhibit cancer cell growth.

Comparison with Similar Compounds

Methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate lies in its specific structure and the diverse range of applications it offers in various fields of scientific research.

Properties

IUPAC Name

methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTXUMYQYUQSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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